molecular formula C16H16O2 B5625998 (E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one

(E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one

Cat. No.: B5625998
M. Wt: 240.30 g/mol
InChI Key: WUTWRIGLGRQGBU-ZHACJKMWSA-N
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Description

(E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a hydroxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce the necessary substituents.

    Reaction Conditions: The key steps involve aldol condensation reactions, where the naphthalene derivative reacts with appropriate aldehydes or ketones under basic conditions to form the desired enone structure.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of catalysts may be employed to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: (E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

(E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and receptor binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and enone groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor function, depending on its specific interactions.

Comparison with Similar Compounds

  • 4-hydroxy-4-methyl-1-naphthalen-1-ylbutan-1-one
  • 4-hydroxy-4-methyl-1-naphthalen-1-ylhex-1-en-3-one

Comparison: (E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one is unique due to its specific enone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-4-hydroxy-4-methyl-1-naphthalen-1-ylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-16(2,18)15(17)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-11,18H,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTWRIGLGRQGBU-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C=CC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)/C=C/C1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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